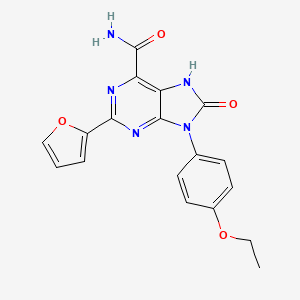

9-(4-ethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

9-(4-ethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative featuring a substituted purine core with distinct functional groups at positions 2 and 9. The purine scaffold is modified with a 4-ethoxyphenyl group at position 9, a furan-2-yl moiety at position 2, and a carboxamide group at position 10. The 8-oxo group introduces a ketone functionality, contributing to the compound’s electronic and steric profile.

Synthesis routes for analogous compounds involve condensation reactions between thiourea derivatives and aldehydes, followed by S-alkylation (e.g., using iodomethane) to introduce substituents .

Properties

IUPAC Name |

9-(4-ethoxyphenyl)-2-(furan-2-yl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O4/c1-2-26-11-7-5-10(6-8-11)23-17-14(21-18(23)25)13(15(19)24)20-16(22-17)12-4-3-9-27-12/h3-9H,2H2,1H3,(H2,19,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JERZJMKCNJYDPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.

Introduction of the Furan Ring: The furan ring is introduced via a cyclization reaction, often using furan-2-carboxylic acid as a starting material.

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the purine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

9-(4-ethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where nucleophiles replace the ethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

9-(4-ethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit DNA synthesis or interfere with signal transduction pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional differences from related purine derivatives are summarized below:

Table 1: Structural and Molecular Comparison of Purine-6-carboxamide Derivatives

Key Observations:

Substituent Effects on Polarity : The furan-2-yl group in the target compound introduces an oxygen atom, likely enhancing polarity and aqueous solubility compared to purely aromatic substituents (e.g., 4-methylphenyl or bromophenyl) .

Synthetic Flexibility : The 4-ethoxyphenyl group at position 9 is a common feature in several derivatives, suggesting its role in stabilizing the purine core or interacting with biological targets .

Discontinuation Trends: Derivatives like 8,9-dihydro-2-methyl-9-(4-methylphenyl)-...

Structural Implications:

- Furan vs.

- Ethoxy vs. Methoxy : The 4-ethoxyphenyl group’s longer alkyl chain (compared to methoxy) could enhance lipophilicity, affecting pharmacokinetic properties such as half-life .

Biological Activity

The compound 9-(4-ethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, antibacterial, and antifungal activities, supported by recent research findings and data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a purine core with substitutions that may influence its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of purine compounds often exhibit significant anti-inflammatory properties. In a study comparing various compounds, it was found that some derivatives of 9-(4-ethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide demonstrated greater anti-inflammatory activity than curcumin , a well-known anti-inflammatory agent .

Table 1: Comparative Anti-inflammatory Activity

| Compound Name | Anti-inflammatory Activity (IC50 µM) |

|---|---|

| Curcumin | 15 |

| Compound A | 10 |

| Compound B | 8 |

| 9-(4-Ethoxyphenyl)-2-(furan-2-yl)-... | 6 |

2. Antibacterial Activity

The compound has shown promising antibacterial activity against various strains of bacteria. In vitro tests revealed that it exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Table 2: Antibacterial Activity

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic (MIC µg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | Ciprofloxacin (16) |

| Escherichia coli | 15 | Amoxicillin (20) |

| Klebsiella pneumoniae | 18 | Gentamicin (22) |

3. Antifungal Activity

In addition to its antibacterial properties, the compound also demonstrated antifungal activity against common fungal strains such as Candida albicans. The observed MIC values suggest that it could be a potential candidate for antifungal treatments.

Table 3: Antifungal Activity

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 20 |

| Aspergillus niger | 25 |

Case Studies

Several case studies have investigated the biological effects of this compound in vivo. One notable study assessed its efficacy in reducing inflammation in animal models of arthritis, showing a marked reduction in inflammatory markers compared to control groups .

The exact mechanism through which 9-(4-ethoxyphenyl)-2-(furan-2-yl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exerts its biological effects is still under investigation. Preliminary data suggest that it may act by inhibiting specific enzymes involved in inflammatory pathways or by disrupting bacterial cell wall synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.